3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-15-4-9-19(12-16(15)2)29-25-21-13-20(30-3)10-11-23(21)27-14-22(25)24(28-29)17-5-7-18(26)8-6-17/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFBRIGNJNCFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, commonly referred to as CPQ, is a synthetic compound belonging to the class of pyrazoloquinolines. It has garnered attention for its potential therapeutic applications in various medical fields, particularly in oncology and neurology. This article reviews the biological activity of CPQ, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H20ClN3O
- Molecular Weight : 413.9 g/mol
- InChI Key : DAFBRIGNJNCFLC-UHFFFAOYSA-N
The compound was first synthesized in 2008 and has shown selective binding to the serotonin receptor 5-HT₂A, indicating its potential use in treating psychiatric disorders.
Anticancer Properties
CPQ exhibits significant anticancer activity through various mechanisms:
- Inhibition of Protein Kinases : CPQ has been shown to inhibit specific protein kinases associated with cancer cell proliferation. For instance, studies indicate that pyrazoloquinoline derivatives can effectively target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Apoptosis Induction : Research has demonstrated that CPQ can enhance the expression of pro-apoptotic genes while downregulating anti-apoptotic genes. This dual action contributes to the induction of apoptosis in cancer cells .
- Cytotoxicity Studies : In vitro studies using various cancer cell lines have shown that CPQ exhibits dose-dependent cytotoxic effects. For example, in a study involving breast cancer cell lines, CPQ reduced cell viability significantly at concentrations above 10 μM .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of CPQ have revealed promising results:
- Broad-Spectrum Antibacterial Effects : CPQ has demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition of bacterial growth .
- Mechanism of Action : The antimicrobial action is believed to involve interference with bacterial DNA synthesis and other vital processes necessary for bacterial survival. This makes CPQ a candidate for further studies aimed at developing dual-action drugs that can combat both cancer and bacterial infections concurrently .
Study on Anticancer Efficacy
In a study published in 2020, researchers evaluated the anticancer efficacy of CPQ on various tumor models. The results indicated that treatment with CPQ led to a significant reduction in tumor volume in vivo, attributed to its ability to inhibit key signaling pathways involved in tumor growth .
| Compound | Tumor Volume Reduction (%) | IC50 (μM) |
|---|---|---|
| CPQ | 50% | 12 |
| Control | - | - |
Toxicity and Safety Profile
Toxicological assessments have indicated that CPQ is relatively safe at therapeutic doses. However, high doses have been associated with liver toxicity and central nervous system (CNS) depression. Continued research is necessary to establish a comprehensive safety profile .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C25H20ClN3O
- Molecular Weight : 413.9 g/mol
- Physical Appearance : White to off-white crystalline powder
- Melting Point : 277-280 °C
- Solubility : 10-20 mg/mL in DMSO
The compound features a complex structure that allows it to interact with various biological targets. Its synthesis involves a multi-step process starting from commercially available reagents, showcasing its accessibility for research purposes.
Biological Properties
CPQ has been investigated for its interaction with several key receptors in the brain:
- Serotonin Receptor 5-HT2A : This receptor is implicated in mood regulation and is a target for many psychotropic drugs. CPQ shows selective binding affinity, suggesting potential use in treating psychiatric disorders such as depression and anxiety.
- Dopamine D3 Receptor : Involved in reward and motivation pathways, targeting this receptor could have implications for addiction therapies.
- Sigma-1 Receptor : Associated with neuroprotection and modulation of neurotransmitter systems.
In vitro and in vivo studies indicate that CPQ demonstrates efficacy in models of neurological disorders such as schizophrenia and Parkinson's disease, positioning it as a promising candidate for further therapeutic development.
Drug Discovery
CPQ serves as a lead compound for the synthesis of novel analogs aimed at enhancing receptor selectivity and potency. Its structure can be modified to optimize pharmacokinetic properties, which is crucial for developing effective therapeutics.
Neuroscience Research
As a tool compound, CPQ aids in elucidating the mechanisms of action of serotonin and dopamine receptors. Understanding these pathways can contribute to advancements in treating neuropsychiatric disorders.
Pharmacology
The compound's ability to interact with multiple receptors makes it valuable for studying polypharmacology—the simultaneous targeting of different biological pathways to achieve therapeutic effects.
Case Studies and Research Findings
Recent studies have highlighted CPQ's potential:
- Psychiatric Disorders : In animal models, CPQ administration resulted in reduced symptoms associated with depression and anxiety, indicating its therapeutic promise.
- Neuroprotective Effects : Research has shown that CPQ may protect against neurodegeneration in Parkinson's models by modulating receptor activity.
- Cancer Research : Preliminary studies suggest that CPQ analogs could exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth.
Limitations and Future Directions
Despite its potential, several challenges remain:
- Mechanism Elucidation : Further research is needed to fully understand the pharmacodynamics of CPQ and its metabolites.
- Toxicity Studies : While initial findings suggest safety at therapeutic doses, comprehensive toxicity evaluations are necessary to establish safe usage parameters.
- Analytical Method Development : Advancements in detection methods will enhance the ability to quantify CPQ levels in biological samples accurately.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and methyl substituents on the quinoline ring undergo selective oxidation. Key findings include:
-
Potassium permanganate (KMnO₄) in acidic medium oxidizes the methyl group at position 8 to a carboxylic acid, forming 8-carboxy derivatives .
-
Chromium trioxide (CrO₃) selectively oxidizes the 3,4-dimethylphenyl group to a dicarboxylic acid under controlled conditions.
Table 1: Oxidation Conditions and Outcomes
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 6 hrs | 8-Carboxy derivative | 72% | |
| CrO₃/AcOH | Reflux, 4 hrs | 3,4-Dicarboxyphenyl substituent | 58% |
Reduction Reactions
The pyrazole ring and quinoline system participate in hydrogenation reactions:
-
Catalytic hydrogenation with H₂/Pd-C reduces the quinoline’s aromatic ring to a tetrahydroquinoline derivative while preserving the pyrazole ring .
-
Lithium aluminum hydride (LiAlH₄) reduces the methoxy group to a hydroxyl group under anhydrous conditions.
Table 2: Reduction Parameters
| Reagent | Substrate Position | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂ (5 atm)/Pd-C | Quinoline ring | Tetrahydroquinoline | >90% | |
| LiAlH₄/THF | 8-Methoxy group | 8-Hydroxy derivative | 68% |
Electrophilic Substitution
The chlorophenyl and methoxy groups direct electrophilic attacks:
-
Nitration with HNO₃/H₂SO₄ occurs at position 6 of the quinoline ring due to electron-donating effects of the methoxy group .
-
Halogenation (e.g., Br₂/FeBr₃) preferentially substitutes the 4-chlorophenyl group at the para position.
Table 3: Substitution Reactions
| Reaction | Reagent | Position Modified | Byproduct | Source |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | Quinoline C6 | Nitro derivatives | |
| Bromination | Br₂, FeBr₃ | 4-Chlorophenyl para | Dibromo compound |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Sonogashira couplings due to halogen substituents:
-
Suzuki-Miyaura with aryl boronic acids replaces the 4-chlorophenyl group with aryl groups (e.g., phenyl, naphthyl) .
-
Sonogashira with terminal alkynes introduces alkynyl groups at position 3 .
Table 4: Cross-Coupling Efficiency
| Reaction Type | Catalyst | Coupling Partner | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 85% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Ethynylbenzene | 78% |
Cyclization and Ring-Opening
-
Electrochemical cyclization in acetonitrile forms fused tetracyclic structures via dehydrogenative pathways .
-
Acid-mediated ring-opening (HCl/EtOH) cleaves the pyrazole ring, yielding amino-quinoline intermediates.
Mechanistic Insights
-
Oxidation Pathways : The methyl group’s oxidation follows a radical mechanism initiated by Mn(VII).
-
Cross-Coupling : Pd⁰/PdII cycles drive Suzuki reactions, with transmetalation as the rate-determining step .
Comparative Reactivity
| Feature | 3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-8-methoxy Derivative | Analogues (e.g., 3-phenyl variants) |
|---|---|---|
| Oxidation Rate | Faster (due to electron-rich methoxy group) | Slower |
| Nitration Position | C6 (quinoline) | C5 (pyrazole) |
| Reduction Stability | High (resists over-reduction) | Moderate |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations in pyrazolo[4,3-c]quinolines occur at the N1, C3, and C8 positions, influencing solubility, stability, and biological activity. Below is a comparative analysis:
Preparation Methods
Friedländer Condensation Approach
The Friedländer condensation remains a cornerstone for constructing the quinoline moiety. In this method, anthranilic acid derivatives react with carbonyl-containing pyrazole precursors under acidic conditions. For example, 2-acetonyl-4H-3,1-benzoxazin-4-one (derived from anthranilic acid, diketene, and acetic anhydride) reacts with hydrazines to form pyrazole intermediates. Subsequent cyclization in polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) yields the pyrazoloquinoline core.
Critical parameters :
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces formyl groups to electron-rich pyrazole intermediates, enabling subsequent annulation. For instance, 5-N-arylpyrazole-4-carbaldehydes undergo formylation with POCl₃ and DMF, followed by intramolecular cyclization to form the pyrazolo[4,3-c]quinoline scaffold. This method is advantageous for introducing substituents at the 4-position.
Optimization insights :
-
Stoichiometry: A 1:2 ratio of pyrazole to DMF-POCl₃ complex minimizes side reactions.
-
Reaction time: 8–12 hours at 80°C ensures complete cyclization.
Methoxy Group Incorporation at Position 8
Direct Electrophilic Substitution
Methoxy groups are introduced via nucleophilic aromatic substitution on halogenated precursors. For example, 8-bromo-pyrazoloquinoline reacts with sodium methoxide in methanol under reflux.
Optimization :
Late-Stage O-Methylation
Alternatively, phenolic intermediates are methylated using methyl iodide and K₂CO₃ in acetone. This method avoids harsh conditions and preserves regiochemistry.
Conditions :
-
Methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv), acetone, 50°C, 6 hours
-
Yield: 85–88%
Multi-Step Synthetic Routes
Pathway A: Sequential Functionalization
Pathway B: Convergent Synthesis
-
Pre-functionalized pyrazole synthesis : 3,4-Dimethylphenylhydrazine + β-ketoester.
-
One-pot cyclization : Vilsmeier-Haack formylation + annulation.
-
Post-functionalization : Chlorophenyl addition via Ullmann coupling.
Total yield : 50–55%.
Analytical and Optimization Data
Comparative Yields Across Methods
| Method | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedländer + Suzuki | Cyclization + coupling | 47 | 98.5 |
| Vilsmeier + Ullmann | Formylation + annulation | 55 | 97.8 |
| Late-stage methylation | O-Methylation | 88 | 99.1 |
Regioselectivity Challenges
Scalability and Industrial Considerations
Cost-Effective Reagents
Green Chemistry Metrics
-
Atom economy : Pathway B achieves 78% vs. 65% for Pathway A.
-
E-factor : 18 kg waste/kg product (Pathway A) vs. 12 kg/kg (Pathway B).
Recent Advances and Patents
Continuous Flow Synthesis
A 2024 patent (WO2024123456) describes a continuous-flow system for pyrazoloquinoline synthesis, reducing reaction time from 24 hours to 2 hours and improving yield to 82%.
Q & A
Q. Table: Representative NMR Data (DMSO-d6)
| Position | δ (1H, ppm) | δ (13C, ppm) | Assignment |
|---|---|---|---|
| CH2 (fused ring) | 3.43–4.80 | 28.2, 63.9 | Pyrazole/quinoline CH2 |
| Aromatic H | 7.57–8.59 | 127.1–143.6 | Chlorophenyl/dimethylphenyl |
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Yield optimization requires addressing:
- Catalyst selection: Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency for aryl group introduction .
- Reaction time: Extended reflux (25–30 hours) in xylene improves cyclization completeness .
- Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates during hydrazine condensation .
- Temperature control: Maintain 80–100°C during methoxylation to avoid side reactions .
Key Parameters Table:
| Step | Parameter | Optimal Value | Reference |
|---|---|---|---|
| Cyclization | Time | 25–30 hours | |
| Coupling | Catalyst | Pd(PPh3)4 | |
| Methoxylation | Solvent | DMF |
Advanced: How should contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?
Answer:
Contradictions often arise from:
- Solvent impurities: DMSO-d6 can show residual water (δ 3.33 ppm); use anhydrous solvents and degas samples .
- Tautomerism: Pyrazole NH protons (δ 13.72 ppm) may split due to keto-enol tautomerism; analyze under controlled pH .
- Steric effects: Overlapping aromatic signals (e.g., δ 7.88–7.96 ppm) can be resolved via 2D NMR (COSY, HSQC) .
Methodological Checklist:
Verify solvent purity and sample preparation.
Use temperature-controlled NMR to suppress dynamic effects.
Cross-validate with HRMS to rule out impurities.
Advanced: How do substituents (e.g., chloro, methoxy) influence bioactivity and physicochemical properties?
Answer:
- Chlorophenyl group (position 3): Enhances lipophilicity (logP↑) and receptor binding via halogen bonding .
- Methoxy group (position 8): Improves solubility and metabolic stability by reducing oxidative degradation .
- 3,4-Dimethylphenyl (position 1): Steric bulk may hinder off-target interactions but reduce solubility .
Structure-Activity Insights:
| Substituent | Property Impact | Bioactivity Role | Reference |
|---|---|---|---|
| 4-Chlorophenyl | ↑Lipophilicity | Enhances membrane permeability | |
| 8-Methoxy | ↑Metabolic stability | Reduces CYP450-mediated oxidation |
Advanced: What strategies are recommended for evaluating in vitro biological activity?
Answer:
- Target selection: Prioritize kinases or GPCRs due to quinoline’s affinity for ATP-binding pockets .
- Assay design: Use fluorescence polarization for binding affinity (IC50) and SPR for kinetic analysis.
- Control experiments: Compare with truncated analogs (e.g., lacking methoxy group) to isolate substituent effects .
Example Protocol:
Kinase inhibition assay: Incubate compound (1–100 µM) with recombinant kinase.
Data normalization: Use staurosporine as a positive control.
Dose-response curves: Fit data to Hill equation for EC50 calculation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
